molecular formula C20H19F2N3O3S2 B2373602 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS No. 941971-83-1

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Numéro de catalogue: B2373602
Numéro CAS: 941971-83-1
Poids moléculaire: 451.51
Clé InChI: LYVGMOVGNGDHLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a benzothiazole core, a piperazine linker, and a methylsulfonyl group, is often investigated for its potential to interact with key biological pathways . Compounds with similar structural motifs, such as piperazine and sulfonyl groups, have been studied for their role as inhibitors in cellular signaling pathways, including the PI3K/AKT/IKK/NF-κB cascade, which is a key target in oncological and antiviral research . Furthermore, the benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. This product is intended for research applications such as assay development, high-throughput screening, and mechanism-of-action studies. It is supplied with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the specific product documentation for detailed handling, storage, and safety information.

Propriétés

IUPAC Name

1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S2/c1-30(27,28)15-4-2-13(3-5-15)10-18(26)24-6-8-25(9-7-24)20-23-19-16(22)11-14(21)12-17(19)29-20/h2-5,11-12H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVGMOVGNGDHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines various pharmacophores, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H21F2N3OSC_{21}H_{21}F_2N_3OS, and it features a piperazine ring, a benzothiazole moiety, and a methylsulfonyl group. The presence of fluorine atoms enhances its lipophilicity and potential interaction with biological targets.

Biological Activities

Anticancer Activity : Research indicates that compounds similar to 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown activity against various cancer cell lines, including breast and colon carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through the inhibition of specific kinases or receptors involved in tumor growth .

Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar benzothiazole derivatives possess antibacterial and antifungal activities against a range of pathogens, suggesting that this compound could be effective in treating infections .

Anti-inflammatory Properties : There is evidence supporting the anti-inflammatory potential of compounds containing piperazine and benzothiazole structures. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The proposed mechanism of action for 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as protein kinases or COX enzymes.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways that regulate cell proliferation and survival.
  • Induction of Oxidative Stress : The presence of reactive groups can lead to the generation of reactive oxygen species (ROS), contributing to cytotoxic effects in cancer cells .

Case Studies

In a recent study, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that certain analogs had IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cells, demonstrating significant cytotoxicity . Another study highlighted the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, showcasing the broad-spectrum potential of these compounds .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AnticancerSignificant cytotoxicity in MCF-7 cells
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryInhibition of COX enzymes

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to structurally related piperazine-ethanone derivatives, focusing on substituent effects, synthesis, and inferred pharmacological properties.

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Piperazine-Ethanone Derivatives

Compound Name/ID Substituent A (Benzothiazole/Equivalent) Substituent B (Phenyl/Equivalent) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4,6-Difluorobenzo[d]thiazol-2-yl 4-(Methylsulfonyl)phenyl N/A Hypothesized improved solubility/metabolic stability
5i () Benzo[d]thiazol-2-yl Triazole-methyl 593.17 Anticancer activity
MK47 () Trifluoromethylphenyl Thiophen-2-yl N/A Synthesized via HOBt/TBTU coupling
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone () Biphenyl-4-yl 2-Methoxyphenyl N/A Antipsychotic activity (low catalepsy)
2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl-triazol-3-ylthio)-1-phenylethanone () Phenylsulfonyl 2,4-Difluorophenyl N/A Antifungal/antiproliferative potential

Key Observations:

  • Fluorination: The target compound’s 4,6-difluorobenzo[d]thiazole group likely increases metabolic stability compared to non-fluorinated analogues (e.g., 5i in ) by resisting oxidative degradation .
  • Sulfonyl Groups : The methylsulfonyl group in the target compound may enhance aqueous solubility compared to phenylsulfonyl () or trifluoromethyl () substituents, which are more lipophilic .
  • Piperazine Linkage: The piperazine-ethanone core is shared across all compounds, but terminal substituents dictate target specificity. For example, biphenyl derivatives () exhibit antipsychotic activity, while benzothiazole-triazole hybrids () show anticancer effects .

Pharmacological Implications

  • Anticancer Potential: Benzothiazole-piperazine hybrids () demonstrate antiproliferative activity, suggesting the target compound could share similar mechanisms, especially with electron-withdrawing groups enhancing DNA intercalation or kinase inhibition .
  • Central Nervous System (CNS) Activity : Compounds with biphenyl-piperazine scaffolds () show antipsychotic effects, but the target’s methylsulfonyl group may reduce blood-brain barrier penetration compared to lipophilic groups like trifluoromethyl .
  • Antifungal Activity : Triazole-thioether derivatives () highlight the role of sulfonyl groups in antifungal efficacy, which the target compound may emulate .

Research Findings and Data Gaps

  • Computational Predictions : QSAR models () suggest that electron affinity (EA) and partition coefficients (e.g., QPlogBB) correlate with antidopaminergic activity. The target compound’s methylsulfonyl group may align with these models, predicting moderate CNS activity .
  • Contradictions: While biphenyl derivatives () target dopamine/serotonin receptors, benzothiazole derivatives () focus on cancer, underscoring how minor structural changes redirect therapeutic applications .

Q & A

Q. Example Table: Yield Optimization

StepCatalystSolventTemp (°C)Yield (%)
1HClEtOH8065–70
2Pd(OAc)₂DMF10055–60
3AlCl₃DCM2575–80

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR: Resolves aromatic protons (δ 7.2–8.1 ppm for fluorobenzothiazole) and sulfonyl/methyl groups (δ 2.8–3.5 ppm). Piperazine ring protons appear as multiplets (δ 2.5–3.5 ppm) .
  • IR Spectroscopy: Confirms sulfonyl (S=O stretch at 1150–1250 cm⁻¹) and ketone (C=O stretch at 1650–1750 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected ~500–520 Da) and fragmentation patterns .

Methodological Tip: Use deuterated DMSO-d₆ for NMR to dissolve polar intermediates and avoid solvent overlap with aromatic signals .

Advanced: How can researchers resolve contradictory bioactivity data between in vitro and in vivo assays for this compound?

Answer:
Contradictions often arise from pharmacokinetic (PK) variability or assay design. Mitigation strategies include:

  • PK/PD Modeling: Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify in vivo inactivation pathways .
  • Orthogonal Assays: Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT/XTT) to rule out off-target effects .
  • Dosage Calibration: Adjust in vivo doses based on IC₅₀ values from in vitro studies, accounting for tissue penetration barriers .

Example Data Discrepancy:

  • In vitro IC₅₀: 50 nM (kinase inhibition) vs. In vivo ED₅₀: 10 mg/kg (tumor reduction).
    Possible Cause: Poor blood-brain barrier penetration or rapid hepatic clearance.

Advanced: What strategies are recommended for optimizing the compound’s selectivity toward a target enzyme versus homologs?

Answer:

  • Crystallography/Molecular Docking: Map binding interactions (e.g., fluorobenzothiazole’s hydrophobic pocket occupancy) to identify key residues in the target enzyme .
  • SAR Studies: Systematically modify substituents (e.g., replacing methylsulfonyl with trifluoromethanesulfonyl) and test activity against enzyme isoforms .
  • Proteomic Profiling: Use kinome-wide screening to assess off-target inhibition (e.g., DiscoverX KinomeScan) .

Example Modification Impact:

SubstituentTarget IC₅₀ (nM)Homolog IC₅₀ (nM)Selectivity Index
Methylsulfonyl50120024
Trifluoromethanesulfonyl454500100

Basic: What are the key physicochemical properties influencing this compound’s solubility and formulation?

Answer:

  • LogP: Predicted ~3.5 (moderate lipophilicity) due to fluorobenzothiazole and methylsulfonyl groups .
  • pKa: Piperazine nitrogen pKa ~7.2, enabling pH-dependent solubility (soluble in acidic buffers) .
  • Thermal Stability: Decomposition above 200°C (DSC/TGA data), requiring lyophilization for long-term storage .

Formulation Guidance: Use cyclodextrin-based carriers or PEGylation to enhance aqueous solubility for in vivo delivery .

Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?

Answer:

  • ADMET Prediction: Tools like SwissADME or Schrödinger’s QikProp predict CYP450 metabolism hotspots (e.g., methylsulfonyl oxidation) .
  • Metabolite Identification: LC-MS/MS analysis of hepatic microsome incubations to detect unstable sites (e.g., piperazine N-dealkylation) .
  • Isosteric Replacement: Replace labile groups (e.g., methylsulfonyl → sulfonamide) while maintaining target affinity .

Case Study: Replacing a metabolically labile methyl group with deuterium reduced clearance by 40% in rat models .

Basic: What in vitro assays are recommended for preliminary biological screening?

Answer:

  • Enzyme Inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) at 1–100 µM concentrations .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Membrane Permeability: Caco-2 cell monolayers to predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s) .

Protocol Note: Include positive controls (e.g., staurosporine for kinase assays) and triplicate measurements to ensure reproducibility .

Advanced: What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR/Cas9 Knockout: Delete the putative target gene in cell lines and assess resistance to the compound .
  • Phosphoproteomics: SILAC-based quantification to track downstream signaling changes (e.g., MAPK pathway inhibition) .
  • In Vivo Imaging: PET/CT with radiolabeled analogs (e.g., ¹⁸F-fluorobenzothiazole) to monitor target engagement .

Data Interpretation: Correlate target occupancy (PET) with efficacy (tumor volume reduction) to confirm on-mechanism activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.